molecular formula C14H13N3S B587200 M-cadherin CAS No. 142845-03-2

M-cadherin

Cat. No.: B587200
CAS No.: 142845-03-2
M. Wt: 255.339
InChI Key: OWUYIJUAGSAJFL-UHFFFAOYSA-N
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Description

M-cadherin is a classical calcium-dependent cell adhesion molecule highly expressed in developing skeletal muscle, satellite cells, and the cerebellum . It mediates homophilic, calcium-dependent cell-cell interactions and forms cytoplasmic complexes with catenins (α-catenin/β-catenin or α-catenin/plakoglobin) to link with the cytoskeleton, a key feature of classical cadherins . This molecule is a valuable tool for studying skeletal myogenesis. Its expression is specifically regulated during the terminal differentiation of skeletal myoblasts, with peak levels occurring during developmental waves of muscle formation . Research indicates this compound is a transcriptional target of PAX3 during embryonic myotome patterning, highlighting its importance in early muscle development . In vitro studies on primary satellite cells show that this compound and β-catenin are crucial for establishing cell-cell contacts prior to fusion, underscoring their role in myoblast differentiation and myotube formation . While studies on this compound-null mice show that it is not absolutely essential for muscle development or regeneration—suggesting compensatory mechanisms from other cadherins like N-cadherin—it remains a critical marker for studying these processes . Its restricted expression pattern makes it an excellent target for investigating muscle stem cell biology, regeneration, and cell adhesion dynamics.

Properties

CAS No.

142845-03-2

Molecular Formula

C14H13N3S

Molecular Weight

255.339

IUPAC Name

4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C14H13N3S/c1-9-3-5-11(6-4-9)14-16-10(2)13(18-14)12-7-8-15-17-12/h3-8H,1-2H3,(H,15,17)

InChI Key

OWUYIJUAGSAJFL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=NN3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cadherins

Table 1: Key Features of M-Cadherin and Related Cadherins

Cadherin Type Expression Pattern Key Functions Regulatory Factors Associated Pathways/Proteins Disease Associations
This compound (CDH15) Skeletal muscle, cerebellum, satellite cells Myoblast fusion, myotome patterning, satellite cell maintenance PAX3, PAX7 Microtubules, ARVCF, Trio/Rac1 Muscular dystrophy, HCC prognosis
N-Cadherin (CDH2) Somites, neurons, cardiomyocytes Somite segmentation, neural development, cardiac adhesion Wnt/β-catenin, FGF β-catenin, actin cytoskeleton Cancer metastasis, cardiomyopathy
E-Cadherin (CDH1) Epithelial tissues Epithelial cell adhesion, polarity Snail, TGF-β EGFR, β-catenin Gastric/breast cancer
R-Cadherin (CDH4) Somites, retinal neurons Myotome formation, axon guidance Not well characterized Integrins, laminins Rarely implicated in pathology
Cadherin-11 (CDH11) Mesenchymal cells, invasive cancers Osteoblast adhesion, cancer invasion TGF-β, Snail Rho GTPases, α-catenin Breast cancer, arthritis

Key Differences and Functional Overlaps

Tissue Specificity :

  • This compound is restricted to skeletal muscle and satellite cells, while N-Cadherin and E-Cadherin are broadly expressed in neural/epithelial tissues, respectively .
  • Compensation : In this compound-null mice, N-Cadherin upregulation compensates for adhesion deficits, highlighting functional redundancy among cadherins .

Developmental Roles :

  • This compound is essential for myoblast fusion and myotome boundary formation, whereas N-Cadherin regulates somite segmentation and neural crest migration .
  • E-Cadherin maintains epithelial integrity, and its loss correlates with epithelial-mesenchymal transition (EMT) in cancers .

Signaling Pathways :

  • This compound interacts with microtubules via ARVCF and recruits Trio/Rac1 to regulate myoblast alignment .
  • N-Cadherin activates β-catenin/Wnt signaling, critical for skeletal and cardiac development .
  • E-Cadherin forms complexes with EGFR, influencing cell proliferation and polarity in epithelia .

Disease Implications: this compound: Hypermethylation in hepatocellular carcinoma (HCC) predicts poor survival . Reduced expression in Duchenne muscular dystrophy impairs satellite cell function . E-Cadherin: Loss promotes diffuse gastric and lobular breast cancers . Cadherin-11: Overexpression in invasive breast cancer facilitates metastasis .

Research Findings and Mechanistic Insights

  • PAX3 Regulation: Chromatin immunoprecipitation (ChIP) assays confirm PAX3 binding to two enhancer regions upstream of Cdh15 (this compound), driving its transcription during myotome formation .
  • Cancer Context: In HCC, this compound methylation silences its expression, correlating with aggressive tumor behavior and poor prognosis .

Preparation Methods

Satellite Cell Isolation and Primary Culture

Satellite cells, the primary source of this compound in skeletal muscle, are isolated from murine hind limb muscles using enzymatic digestion. A standardized protocol involves:

  • Tissue Dissociation : Minced muscles are treated with 1.25 mg/ml protease type XIV at 37°C for 45 minutes.

  • Filtration and Centrifugation : The homogenate is filtered through 50- and 200-mesh sieves, followed by centrifugation at 1,500 × g to pellet satellite cells.

  • Culture Conditions : Cells are maintained in F10 medium supplemented with 20% fetal bovine serum and 5 ng/ml basic fibroblast growth factor. Differentiation into myotubes is induced by switching to insulin-transferrin-selenium medium.

Table 1: Key Parameters for Satellite Cell Isolation

ParameterSpecificationReference
ProteaseType XIV, 1.25 mg/ml
Digestion Temperature37°C
Centrifugation Speed1,500 × g
Growth FactorBasic fibroblast growth factor, 5 ng/ml

Subcellular Fractionation of Muscle Tissue

To isolate membrane-associated this compound, muscle homogenates are fractionated into cytosolic, Triton X-100-soluble, and insoluble fractions:

  • Homogenization : Tissues are disrupted in hypotonic buffer (10 mM Tris-HCl, pH 7.5, 1 mM CaCl₂).

  • Centrifugation : Sequential centrifugation at 700 × g (5 minutes) and 100,000 × g (1 hour) separates cytosolic and membrane fractions.

  • Detergent Extraction : The pellet is resuspended in 1% Triton X-100 to solubilize membrane proteins.

Recombinant Protein Expression Systems

Baculovirus-Mediated Expression

Full-length this compound and cytoplasmic domains are expressed in insect cells using baculovirus vectors:

  • Vector Construction : cDNA fragments encoding this compound’s cytoplasmic tail (GenBank M74541) are cloned into pAcHLT transfer vectors with V5 and His tags.

  • Transfection : Sf9 insect cells are infected with recombinant baculovirus, and proteins are purified via nickel-affinity chromatography.

Table 2: Recombinant this compound Constructs

ConstructHost SystemTagsReference
Cytoplasmic tailSf9 insect cellsV5, His
Full-length this compoundHEK293 cellsNone

Stable Cell Line Generation

C2C12 myoblasts stably expressing this compound are generated via hygromycin selection (80 μg/ml). These cells retain differentiation capacity and enable studies of this compound’s role in myotube fusion.

Antibody Production and Validation

Polyclonal Antibody Development

Proteintech’s this compound antibody (29928-1-AP) is produced using a fusion protein immunogen (Ag25763). Key validation data include:

  • Western Blot : Detects a 130 kDa band in C2C12 lysates (theoretical MW: 89 kDa), suggesting post-translational modifications.

  • Immunofluorescence : Localizes this compound at myotube junctions in mouse skeletal muscle.

Table 3: Antibody Specifications

ParameterDetailReference
Host SpeciesRabbit
ImmunogenThis compound fusion protein (Ag25763)
Validated ApplicationsWB (1:1,000–1:6,000), IF-P (1:50–1:500)
Storage Conditions-20°C in PBS with 50% glycerol

Analytical Techniques for this compound Characterization

Western Blotting

  • Sample Preparation : Tissues or cells are lysed in RIPA buffer (1% NP-40, 0.5% sodium deoxycholate) with protease inhibitors.

  • Electrophoresis : Proteins are separated on SDS-7.5% gels and transferred to PVDF membranes.

  • Antibody Incubation : Primary antibodies (e.g., rabbit anti–this compound) are diluted in TBST with 5% nonfat milk.

Immunoelectron Microscopy

This compound’s subcellular localization is visualized using Nanogold-conjugated antibodies:

  • Tissue Fixation : Snap-frozen cerebella are fixed in 2% formaldehyde.

  • Immunogold Staining : Sections are incubated with anti–this compound antibodies and silver-enhanced Nanogold particles.

  • Imaging : Ultrathin sections are analyzed via transmission electron microscopy.

Challenges and Optimizations in this compound Preparation

Protein Stability Issues

This compound’s extracellular domain is susceptible to proteolysis. Studies recommend:

  • Adding protease inhibitors (e.g., Boehringer Mannheim cocktail) during lysis.

  • Using calcium-enriched buffers to stabilize cadherin interactions.

Post-Translational Modifications

Discrepancies between observed (130 kDa) and theoretical (89 kDa) molecular weights arise from glycosylation. Enzymatic deglycosylation with PNGase F confirms this modification .

Q & A

Q. What experimental approaches are recommended for detecting M-cadherin expression in satellite cells?

To detect this compound expression, researchers should employ a combination of flow cytometry, RT-PCR, and immunostaining. Flow cytometry allows quantification of this compound+ cell populations using fluorochrome-conjugated antibodies, with isotype-matched controls to ensure specificity (e.g., mouse IgG2a for murine studies) . For transcriptional analysis, RT-PCR with species-specific primers (validated against positive controls like C2C12 myoblasts or Rh30 cells) is critical . Immunostaining on muscle sections or isolated myofibers can localize this compound at satellite cell–myofiber junctions, using antibodies validated for cross-reactivity . Co-staining with markers like CD34 or Myf5 helps distinguish quiescent vs. activated satellite cells .

Q. How does this compound contribute to satellite cell activation and fusion during muscle regeneration?

this compound mediates cell-cell recognition and fusion during satellite cell division and differentiation. In vitro studies show that adding recombinant this compound stimulates satellite cell division, while anti-M-cadherin antibodies inhibit fusion . During regeneration, this compound is upregulated in activated myoblasts and localized at contact sites between satellite cells and myofibers, suggesting its role in anchoring precursors to the niche . Time-lapse imaging of single myofiber cultures can capture fusion events, while genetic ablation (e.g., Cre-lox models) or siRNA knockdown can validate functional roles .

Q. What are the standard markers used to identify quiescent vs. activated satellite cells in conjunction with this compound?

Quiescent satellite cells co-express this compound, CD34, and c-met but lack MyoD/myogenin . Activated cells downregulate CD34 and upregulate Myf5/MyoD, with this compound persisting during early differentiation . Flow cytometry panels should include CD45 (to exclude hematopoietic cells) and CXCR4 (enriched in myogenic progenitors) . Single-cell RT-PCR multiplexing (e.g., MyoD, myf5, c-met, this compound) enables dynamic profiling of activation states .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound's essentiality in muscle development using knockout models?

While this compound-null mice show no overt muscle defects , conditional knockout models or injury paradigms reveal compensatory mechanisms. For example, N-cadherin may substitute for this compound in adhesion . To resolve contradictions:

  • Use lineage tracing (e.g., Pax7-CreERT2) to track satellite cell behavior in null models .
  • Compare regeneration efficiency in wildtype vs. knockout mice post-injury .
  • Analyze adhesion molecule redundancy via co-immunoprecipitation (e.g., ARF6-Trio-Rac1 complexes in fusion) .
  • Employ single-cell RNA-seq to identify compensatory pathways in null cells .

Q. What molecular mechanisms underlie this compound's role in myoblast fusion, and how can they be experimentally dissected?

this compound interacts with ARF6 and PLD1 to regulate membrane dynamics during fusion. Key approaches include:

  • Co-immunoprecipitation (Co-IP): Validate this compound/ARF6/Rac1 complexes in differentiating C2C12 cells .
  • Live-cell imaging: Track PLD1 recruitment to fusion sites using GFP-PLD1 constructs .
  • Pharmacological inhibition: Block ARF6 activation (e.g., SecinH3) or PLD activity (FIPI) to disrupt fusion .
  • Promoter analysis: Identify cis-elements (e.g., E-boxes, CDE) regulating this compound transcription via luciferase assays and ChIP for MyoD/Pbx1 .

Q. How does this compound interact with other cadherins or adhesion molecules during muscle repair?

Cadherin switching (e.g., E- to N-cadherin in cancer ) is less characterized in muscle but may occur during fibrosis or chronic injury. Methods to study interactions:

  • Proximity ligation assays (PLA): Detect colocalization of this compound with β-catenin or NCAM .
  • Co-culture systems: Test heterotypic adhesion between this compound+ satellite cells and N-cadherin+ fibroblasts .
  • Transcriptomic profiling: Compare cadherin family expression in healthy vs. dystrophic muscle (e.g., mdx mice) .

Data Contradiction Analysis

Observation Supporting Evidence Contradictory Evidence Resolution Strategy
This compound essential for fusionIn vitro antibody blocking reduces division/fusion Null mice show normal development Test redundancy via double knockouts (e.g., this compound/N-cadherin)
This compound marks quiescent cellsCo-expression with CD34/c-met This compound mRNA detected only in activated subsets Single-molecule FISH to quantify mRNA in situ

Q. Notes for Methodological Rigor

  • Antibody Validation: Always include isotype controls and validate antibodies across species (e.g., human vs. mouse) .
  • Knockout Models: Use tamoxifen-inducible Cre systems to avoid developmental compensation .
  • Data Reproducibility: Share protocols via platforms like protocols.io , adhering to BJOC standards .

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